REACTION_CXSMILES
|
[C:1](O)(=O)[CH2:2][C:3]([OH:5])=[O:4].[Cl:8][C:9]1[CH:16]=[CH:15][C:12](C=O)=[CH:11][CH:10]=1.C([O-])(=O)C.[NH4+:21]>C(O)C>[Cl:8][C:9]1[CH:16]=[CH:15][C:12]([CH:1]([CH2:2][C:3]([OH:5])=[O:4])[NH2:21])=[CH:11][CH:10]=1 |f:2.3|
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Name
|
|
Quantity
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7.29 g
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Type
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reactant
|
Smiles
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C(CC(=O)O)(=O)O
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Name
|
|
Quantity
|
9.84 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
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10.9 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
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15 mL
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Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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Upon cooling the solvent
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Type
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CUSTOM
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Details
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was removed under reduced pressure
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Type
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EXTRACTION
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Details
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The aqueous was extracted with dichloromethane (3×)
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Type
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WASH
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Details
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the combined organic extracts were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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FILTRATION
|
Details
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filtered
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Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
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ClC1=CC=C(C=C1)C(N)CC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |